2-(4-(Benzyloxy)benzylidene)hydrazine-1-carboximidamide
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Overview
Description
2-(4-(Benzyloxy)benzylidene)hydrazine-1-carboximidamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzyloxy group attached to a benzylidene moiety, which is further linked to a hydrazine-1-carboximidamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)benzylidene)hydrazine-1-carboximidamide typically involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine-1-carboximidamide under controlled reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation process. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials into the desired product. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)benzylidene)hydrazine-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety to a benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxybenzaldehyde derivatives, reduction may produce benzyl derivatives, and substitution reactions can result in various substituted benzylidene hydrazine-1-carboximidamide compounds .
Scientific Research Applications
2-(4-(Benzyloxy)benzylidene)hydrazine-1-carboximidamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)benzylidene)hydrazine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can disrupt various physiological processes, such as pH regulation and ion transport, leading to potential therapeutic effects . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: Similar in structure but with a piperazine moiety, these compounds are also investigated for their enzyme inhibitory properties.
Hydrazone-Schiff bases: These compounds share the hydrazine moiety and are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Quinazolin-4(3H)-ones: These compounds are structurally related and possess high anti-inflammatory and analgesic activity.
Uniqueness
2-(4-(Benzyloxy)benzylidene)hydrazine-1-carboximidamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its benzyloxy group provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with tailored properties .
Properties
IUPAC Name |
2-[(E)-(4-phenylmethoxyphenyl)methylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c16-15(17)19-18-10-12-6-8-14(9-7-12)20-11-13-4-2-1-3-5-13/h1-10H,11H2,(H4,16,17,19)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWASWOKSINXMU-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N=C(N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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